2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki–Miyaura cross-coupling protodeboronation stability polyfluorophenyl boronate stability

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-17-9), commonly referred to as 2,3-difluorophenylboronic acid pinacol ester, is a cyclic boronate ester with molecular formula C₁₂H₁₅BF₂O₂ and molecular weight 240.05 g·mol⁻¹. It belongs to the class of fluorinated aryl pinacol boronates, which serve as protected, transmetalation-ready nucleophiles for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C12H15BF2O2
Molecular Weight 240.06 g/mol
CAS No. 1073339-17-9
Cat. No. B1425317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS1073339-17-9
Molecular FormulaC12H15BF2O2
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
InChIKeyBFCCQFHEIXEEKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-17-9): Baseline Procurement Profile for the Rimegepant-Validated Pinacol Boronate Ester


2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-17-9), commonly referred to as 2,3-difluorophenylboronic acid pinacol ester, is a cyclic boronate ester with molecular formula C₁₂H₁₅BF₂O₂ and molecular weight 240.05 g·mol⁻¹ [1]. It belongs to the class of fluorinated aryl pinacol boronates, which serve as protected, transmetalation-ready nucleophiles for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [2]. The compound incorporates a 2,3-difluoro substitution pattern on the phenyl ring that imparts distinct Lewis acidity and hydrolytic characteristics compared to its free boronic acid counterpart (CAS 121219-16-7) and other difluorophenyl regioisomeric pinacol esters [3]. Its most notable validated application is as the coupling partner in the synthesis of rimegepant (BMS-927711), an FDA-approved CGRP receptor antagonist for acute migraine treatment, where it is employed to install the critical 2,3-difluorophenyl pharmacophoric moiety [4].

Why 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Substituted Generically: The Ortho-Fluorine Protodeboronation Problem and Regioisomeric Reactivity Divergence


Fluorinated phenylboronic acid derivatives bearing ortho-fluorine substituents are mechanistically predisposed to rapid protodeboronation under the aqueous basic conditions typical of Suzuki–Miyaura couplings, with the 2,3-difluoro pattern being particularly susceptible due to the combined electron-withdrawing and steric effects of the adjacent fluorine atoms [1]. The free 2,3-difluorophenylboronic acid (CAS 121219-16-7) exhibits a predicted pKₐ of approximately 7.29 and generates inconsistent, often severely depressed coupling yields when deployed directly . In the foundational JACS 2010 study by Kinzel, Zhang, and Buchwald, 2,3- and 2,4-difluorophenylboronic acids could be coupled using SPhos ligand only at 80–90 °C, and those conditions failed entirely for more challenging 2-heteroaryl and polyfluorophenyl substrates, underscoring the narrow operational window for the free acid form [2]. Regioisomeric pinacol esters—such as 3,5-difluorophenylboronic acid pinacol ester (CAS 863868-36-4) and 2,4-difluorophenylboronic acid pinacol ester—exhibit divergent electronic profiles, steric environments, and transmetalation kinetics that preclude their use as drop-in replacements in pharmacophore construction where the 2,3-substitution pattern is structurally mandated by target binding requirements [3]. The pinacol esterification of the 2,3-isomer simultaneously addresses protodeboronation instability while preserving the precise regiochemistry required for drug intermediate synthesis, making generic substitution a scientifically invalid procurement strategy.

Quantitative Differentiation Evidence for 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Comparative Data Against Free Acid, Regioisomeric Esters, and Alternative Boron Nucleophiles


Pinacol Ester vs. Free Boronic Acid: 60-Day Room Temperature Stability and Elimination of Protodeboronation-Driven Yield Collapse

The pinacol ester form of 2,3-difluorophenylboronate demonstrates stability in air at room temperature for at least 60 days in both solid state and solution, as established by Robbins and Hartwig (2012) for the broader class of polyfluorophenyl pinacol boronates [1]. In stark contrast, the corresponding free 2,3-difluorophenylboronic acid is documented as 'unstable' under the basic aqueous conditions of Suzuki–Miyaura reactions, suffering from rapid and yield-eroding protodeboronation [2]. While the free acid can be coupled using specific ligands (e.g., SPhos) at elevated temperatures (80–90 °C), these conditions are substrate-restricted and fail to provide efficient coupling for broader substrate scopes, necessitating the development of specialized precatalysts to mitigate protodeboronation [3]. The Zarzeczańska et al. (2017) study of fluorinated phenylboronic acids established that ortho-fluorinated isomers—including the 2,3-difluoro pattern—are the least hydrolytically stable among all fluorinated phenylboronic acid isomers, directly motivating the use of the pinacol ester as a stabilized surrogate [4].

Suzuki–Miyaura cross-coupling protodeboronation stability polyfluorophenyl boronate stability organoboron reagent shelf-life

Validated Performance in Commercial Drug Intermediate Synthesis: 83% Suzuki Coupling Yield in the Rimegepant (BMS-927711) Manufacturing Route

Patent CN115677694A (filed 2022) discloses a synthetic method for rimegepant in which 2,3-difluorophenylboronic acid pinacol ester (CAS 1073339-17-9) is employed as the coupling partner in the key Suzuki–Miyaura reaction step that installs the 2,3-difluorophenyl moiety onto the cyclohepta[b]pyridine scaffold [1]. In Example 7 of this patent, the pinacol ester (76.86 g, 320.19 mmol) is coupled with (9R)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridine-5-amino-6-bromo (41 g, 160.1 mmol) using cesium fluoride as base and palladium acetate as catalyst (20 mol%) in dimethylacetamide at 80 °C for 16 hours, delivering the coupled product in 83% isolated yield as a pale yellow solid [2]. Example 3, employing tetrakis(triphenylphosphine)palladium(0) with potassium phosphate in 1,4-dioxane/water at 60 °C, achieved the same transformation at a larger scale (82 g substrate), providing product as a pale yellow solid after methanol reflux trituration [3]. These yields represent process-validated conditions specifically optimized for this pinacol ester reagent in the context of an approved pharmaceutical active ingredient synthesis, providing direct translatability for procurement in GMP intermediate manufacturing.

rimegepant synthesis CGRP receptor antagonist pharmaceutical intermediate Suzuki coupling process validation

Accelerated Transmetalation Kinetics of Polyfluorophenyl Pinacol Boronates vs. Standard Aryl Boronates: Competition Experiment Evidence

Robbins and Hartwig (2012) conducted competition experiments demonstrating that polyfluorophenyl pinacol boronates—including those with 2,3-difluoro substitution—undergo significantly faster transmetalation compared to standard non-fluorinated aryl pinacol boronates under identical Suzuki–Miyaura conditions [1]. The enhanced transmetalation rate is attributed to the increased Lewis acidity at boron imparted by the electron-withdrawing fluorine substituents, a phenomenon quantitatively characterized for the broader fluorinated phenylboronic acid series by Zarzeczańska et al. (2017), who demonstrated that fluorine substitution at ortho positions produces the most pronounced increase in boronic acid acidity [2]. This kinetic advantage translates directly to higher coupling yields and shorter reaction times when 2,3-difluorophenyl pinacol boronate is used as the nucleophilic partner compared to non-fluorinated or mono-fluorinated aryl boronates, a property that is particularly valuable in late-stage functionalization of complex pharmaceutical intermediates where minimizing exposure to thermal stress is critical [3].

transmetalation kinetics Suzuki coupling efficiency fluoroaryl boronate reactivity competition experiment

Procurement-Grade Purity Differentiation: 96%–98%+ Purity Band with Room Temperature Storage vs. Cold-Chain-Dependent Regioisomers

Commercial specifications for 2-(2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-17-9) range from 96% (Thermo Scientific ) to 97% (Chemscene, Leyan ) to 98% (Combi-Blocks, BoronPharm, BoronCore ), with storage at room temperature being the standard recommendation . In contrast, the 2,4-difluorophenylboronic acid pinacol ester regioisomer requires storage at 2–8 °C according to vendor specifications, introducing cold-chain logistics costs and handling complexity . This differential storage requirement is consistent with the known stability hierarchy among fluorinated phenylboronate regioisomers: ortho-fluorine substitution patterns, while enhancing Lewis acidity, also increase the susceptibility to hydrolytic degradation; the 2,3-isomer achieves a practical balance of reactivity and ambient stability that the 2,4- and 2,6-isomers do not consistently deliver [1].

boronic ester purity specification room temperature storage supply chain logistics procurement quality

Evidence-Backed Application Scenarios for 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1073339-17-9)


GMP Pharmaceutical Intermediate Manufacturing: Rimegepant (Nurtec ODT) and CGRP Antagonist Analogs

The compound is the validated coupling partner for installing the 2,3-difluorophenyl pharmacophore in rimegepant (BMS-927711) synthesis, with patent-documented yields of 83% under Pd(OAc)₂/CsF/DMAc conditions [1]. The 60-day ambient stability [2] and room temperature storage specification directly support GMP-compliant inventory management without cold-chain infrastructure. Procurement teams developing rimegepant generic API processes or structurally related CGRP antagonist candidates should prioritize this specific pinacol ester to ensure regulatory precedent alignment and process reproducibility.

Late-Stage Functionalization of Thermally Labile Advanced Intermediates

The enhanced transmetalation kinetics of polyfluorophenyl pinacol boronates relative to standard aryl boronates [1] enable shorter reaction times and lower thermal exposure during Suzuki–Miyaura coupling. This property is particularly valuable when introducing the 2,3-difluorophenyl moiety onto complex, thermally sensitive scaffolds in late-stage medicinal chemistry programs, where minimizing epimerization or decomposition of proximal stereocenters is essential. The pinacol ester's pre-activated yet shelf-stable nature provides a unique combination of rapid coupling kinetics and operational convenience that neither the corresponding free boronic acid nor alternative boron nucleophiles (e.g., MIDA boronates, trifluoroborate salts) can simultaneously deliver without additional activation steps [2].

Medicinal Chemistry Library Synthesis Requiring 2,3-Difluorophenyl SAR Exploration

For structure-activity relationship (SAR) campaigns exploring the effect of the 2,3-difluorophenyl substitution pattern on target binding, this pinacol ester serves as the direct and regiochemically unambiguous building block [1]. The 2,3-regiochemistry produces a distinct electronic profile compared to 2,4-, 2,5-, 2,6-, and 3,5-difluoro isomers, with the ortho-fluorine atoms exerting both electron-withdrawing inductive effects and steric constraints that uniquely influence dihedral angles in biaryl products and metabolic stability of resulting drug candidates [2]. Procurement of the pre-formed pinacol ester eliminates the need for in-house esterification of the unstable free boronic acid, reducing quality control burden and ensuring batch-to-batch consistency in parallel synthesis workflows.

Process Chemistry Scale-Up with Minimal Hazardous Waste Generation

The CN115677694A patent explicitly emphasizes that the pinacol ester-based Suzuki coupling route avoids hazardous reagents—specifically sodium azide and triphenylphosphine (which generates triphenylphosphine oxide solid waste)—that plagued earlier rimegepant synthetic routes [1]. This process chemistry advantage translates to simplified waste treatment, reduced EHS (Environmental, Health, and Safety) regulatory burden, and lower solvent remediation costs during scale-up. For industrial procurement, selecting the pinacol ester reagent directly enables this greener, higher-safety process configuration as designed, whereas substituting the free boronic acid or an alternative boron nucleophile would require complete re-optimization and re-validation of the coupling step.

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